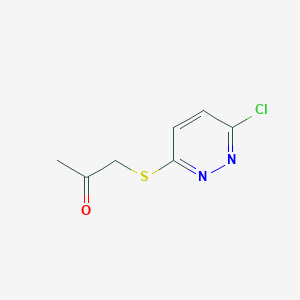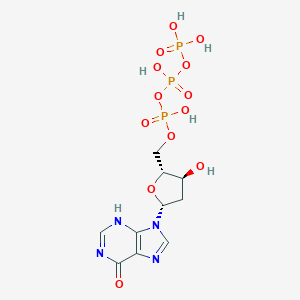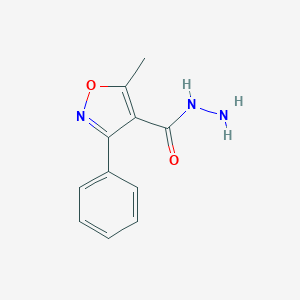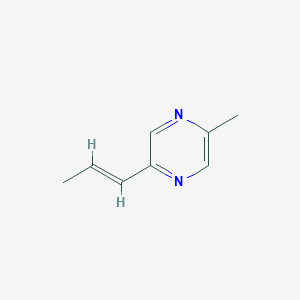
2-Methyl-5-(1-propenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(1-propenyl)pyrazine is a naturally occurring compound that is commonly found in foods such as coffee, cocoa, and roasted meats. It is also known as 2-isopropyl-5-methylpyrazine and has a distinct odor that is often described as earthy or nutty. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as food science, pharmacology, and agriculture.
Scientific Research Applications
Structural and Theoretical Investigations
Research into pyrazine derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals insights into their structural and spectral properties. These compounds have been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable information for understanding their chemical behavior and potential applications in various fields (Viveka et al., 2016).
Antimicrobial Activity
Pyrazine compounds exhibit broad-spectrum antimicrobial activity. For instance, 2,5-bis(1-methylethyl)-pyrazine, a relative of 2-Methyl-5-(1-propenyl)pyrazine, has been shown to have strong antimicrobial properties, making it a potential candidate for use in industries like food, agriculture, or logistics (Janssens et al., 2019).
Corrosion Inhibition
Pyrazine derivatives have been studied for their corrosion inhibition properties. For example, 2-methylpyrazine and other related compounds have shown potential as corrosion inhibitors for steel, indicating their usefulness in industrial applications (Obot & Gasem, 2014).
Industrial and Pharmaceutical Uses
2-Methyl pyrazine (a similar compound) has significant interest in both industrial and pharmaceutical fields. Its vapor-liquid equilibria and excess molar volumes have been studied, suggesting potential applications in these areas (Park et al., 2001).
Formation Pathways in Food Systems
Pyrazines, including derivatives like 2-Methyl-5-(1-propenyl)pyrazine, are formed in food through thermal treatment and fermentation. Understanding their formation pathways is crucial for optimizing flavor and aroma in food products (Shibamoto & Bernhard, 1977).
Catalytic Synthesis
The catalytic synthesis of pyrazine derivatives has been explored, with a focus on optimizing conditions for higher selectivity and efficiency. This research aids in the large-scale production of these compounds for various applications (Anand et al., 2002).
Food Applications and Functional Properties
Pyrazines play a significant role in flavoring and preserving food. Their antimicrobial properties make them useful as food preservatives, while their flavor-enhancing characteristics are vital in raw and roasted food products (Fayek et al., 2021).
properties
CAS RN |
18217-82-8 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-methyl-5-[(E)-prop-1-enyl]pyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+ |
InChI Key |
KFZIJPOISUVMAW-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1=NC=C(N=C1)C |
SMILES |
CC=CC1=NC=C(N=C1)C |
Canonical SMILES |
CC=CC1=NC=C(N=C1)C |
synonyms |
2-Methyl-5-[(E)-1-propenyl]pyrazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



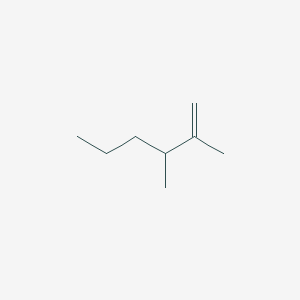
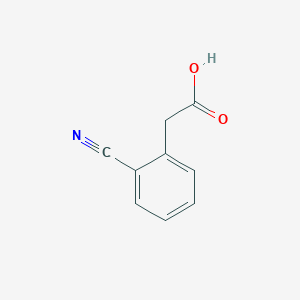
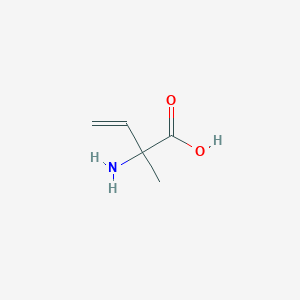
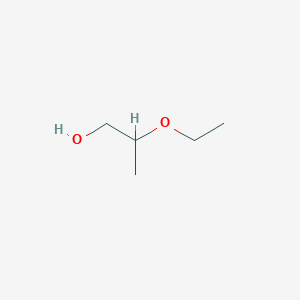
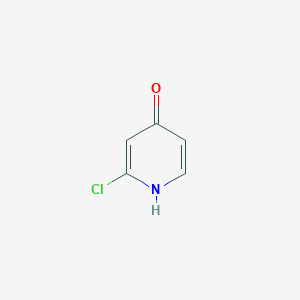
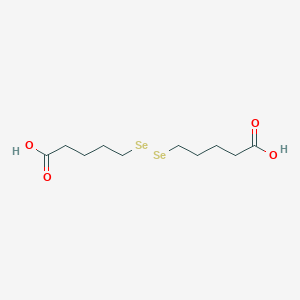
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)
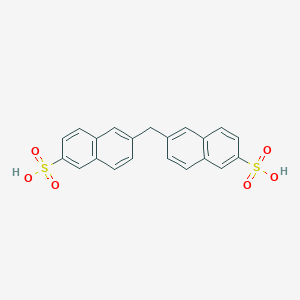


![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
